2-(Bromomethyl)-2-methylbutanoic acid
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Overview
Description
2-(Bromomethyl)-2-methylbutanoic acid is an organic compound with the molecular formula C6H11BrO2 It is a derivative of butanoic acid, where a bromomethyl group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-methylbutanoic acid typically involves the bromination of 2-methylbutanoic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-2-methylbutanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrobromination to form alkenes.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like tetrahydrofuran (THF) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.
Elimination Products: Alkenes such as 2-methyl-2-butene are typical products of elimination reactions.
Scientific Research Applications
2-(Bromomethyl)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through bromomethylation reactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-methylbutanoic acid primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce functional groups into target molecules. The carboxylic acid group can also participate in acid-base reactions, further expanding its utility in chemical transformations .
Comparison with Similar Compounds
2-Bromobutyric Acid: Similar in structure but lacks the methyl group on the second carbon.
2-(Bromomethyl)acrylic Acid: Contains a double bond, making it more reactive in certain types of reactions.
3-Bromo-2-(bromomethyl)propionic Acid: Another brominated carboxylic acid with different substitution patterns.
Uniqueness: 2-(Bromomethyl)-2-methylbutanoic acid is unique due to the presence of both a bromomethyl group and a methyl group on the same carbon atom. This structural feature imparts distinct reactivity and steric properties, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
58230-48-1 |
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Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.05 g/mol |
IUPAC Name |
2-(bromomethyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C6H11BrO2/c1-3-6(2,4-7)5(8)9/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
DJBZYDYLSLDQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CBr)C(=O)O |
Origin of Product |
United States |
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